molecular formula C15H21ClN2O5 B2626488 4-((3-Chloro-4-methylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid CAS No. 1047678-62-5

4-((3-Chloro-4-methylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid

Cat. No.: B2626488
CAS No.: 1047678-62-5
M. Wt: 344.79
InChI Key: OVAOUBHDJSLWQE-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-methylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone substituted with a 3-chloro-4-methylphenyl group and a (2-(2-hydroxyethoxy)ethyl)amino moiety. This specific molecular architecture, which includes an aromatic amine, a polyether chain, and a carboxylic acid functional group, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research . Compounds based on the 4-oxobutanoic acid scaffold are of significant interest in drug discovery, particularly for the development of targeted therapies. Research on similar structures has shown potential in the creation of antibody conjugates, such as Toll-like receptor (TLR) agonists designed for cancer immunotherapy . Furthermore, analogous compounds are investigated as inhibitors of essential bacterial enzymes, like DNA polymerase IIIC, for treating infections caused by Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis . The presence of the 3-chloro-4-methylphenyl group is often associated with enhanced biological activity and metabolic stability, while the hydrophilic (2-(2-hydroxyethoxy)ethyl)amino side chain can improve aqueous solubility. This combination makes the compound a versatile building block for constructing more complex molecules or for probing structure-activity relationships (SAR). It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(3-chloro-4-methylanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5/c1-10-2-3-11(8-12(10)16)18-14(20)9-13(15(21)22)17-4-6-23-7-5-19/h2-3,8,13,17,19H,4-7,9H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAOUBHDJSLWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-Chloro-4-methylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid , also known as a derivative of oxobutanoic acid, has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈ClN₃O₃
  • IUPAC Name : this compound

The presence of the chloro and methyl groups on the phenyl ring, along with the hydroxyethoxy side chain, contributes to its biological properties.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor activity. For instance, studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines.

Case Study: MDM2 Inhibition

A study focusing on MDM2 inhibitors demonstrated that related compounds could effectively bind to MDM2 with high affinity, leading to tumor regression in xenograft models. For example:

CompoundIC50 (nM)Tumor Regression (%)
Compound 566.4100%
Compound 571086%

These results indicate a strong potential for similar compounds in cancer therapy due to their ability to modulate p53 pathways and induce apoptosis in cancer cells .

Ames Test Results

The compound has shown a strong positive result in the Ames test , indicating mutagenic potential. This is critical for assessing safety profiles in drug development. The Ames test evaluates the mutagenicity of chemical compounds by measuring their ability to induce mutations in specific strains of bacteria .

The mechanism through which This compound exerts its biological effects is primarily linked to its interaction with protein targets involved in cell cycle regulation and apoptosis.

  • MDM2 Binding : The compound binds to MDM2, inhibiting its function and allowing p53 activation, which is crucial for tumor suppression.
  • Apoptosis Induction : By promoting p53-mediated pathways, the compound can lead to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Safety and Toxicity

Despite its promising biological activities, safety assessments are essential. The Ames test results suggest careful consideration regarding mutagenicity and potential carcinogenic effects during further development stages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 4-oxobutanoic acid derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Reported Activities/Properties References
Target compound 3-Chloro-4-methylphenyl (4-); 2-(2-hydroxyethoxy)ethyl (2-) ~356.8* Chloro, methyl, hydroxyethoxy Not explicitly reported; inferred hydrophilic/hydrophobic balance
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid 4-Chlorophenyl (4-); 4-fluorophenyl (2-) 307.72 Chloro, fluoro No activity data; halogenated aryl groups may enhance binding
4-((2-Chlorophenyl)amino)-4-oxobutanoic acid 2-Chlorophenyl (4-) 227.65 Chloro Intermediate for metal coordination studies
4-[4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Acetylphenyl (4-); methylidene (2-) 261.26 Acetyl, methylidene Spectroscopic characterization; reactive properties
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethylphenyl (4-) 221.25 Ethyl Canonicalized structure; no explicit bioactivity
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid 3-Chloro-2-methylphenyl (4-) 257.70 Chloro, methyl Supplier-listed; structural analog for drug design
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid 2,5-Dimethoxyphenyl (via chalcone); conjugated double bond 384.14 Methoxy, acryloyl Anticancer and antimicrobial activity (chalcone derivatives)

*Estimated based on molecular formula C15H20ClN2O5.

Structural and Functional Insights

Substituent Effects on Hydrophilicity: The target compound’s 2-(2-hydroxyethoxy)ethyl group introduces significant hydrophilicity compared to analogs with simple alkyl (e.g., ethyl in ) or halogenated aryl groups (e.g., 4-chlorophenyl in ). This may enhance solubility and bioavailability, critical for drug delivery.

Halogenation Patterns :

  • Chlorine substitution at the 3-position (target compound) versus the 2-position () or 4-position () alters steric and electronic profiles. For example, 3-chloro substitution may reduce steric hindrance compared to ortho-substituted analogs, favoring target engagement.

Biological Activity Trends :

  • Chalcone-based derivatives (e.g., ) with methoxy and acryloyl groups exhibit antimicrobial and anticancer activities, suggesting that the target compound’s hydroxyethoxy group could similarly modulate biological activity through hydrogen bonding or solvation effects.
  • The absence of conjugated systems (e.g., acryloyl in ) in the target compound may limit π-π stacking interactions but improve metabolic stability.

Physicochemical and Spectroscopic Comparisons

  • IR and NMR Profiles: The target compound’s amide C=O stretch (~1697 cm⁻¹) and carboxylic acid C=O (~1720 cm⁻¹) would align with analogs like 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid . <sup>1</sup>H-NMR signals for the 2-(2-hydroxyethoxy)ethyl group would likely appear as complex multiplets in the δ 3.4–3.7 ppm range, distinct from simpler alkyl chains (e.g., δ 2.5–3.0 ppm for ethyl groups in ).
  • Molecular Weight and Drug-Likeness: The target compound’s higher molecular weight (~356.8 vs. 221.25–307.72 for others) may affect permeability but could be optimized via prodrug strategies, as seen in propranolol hemisuccinate derivatives .

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